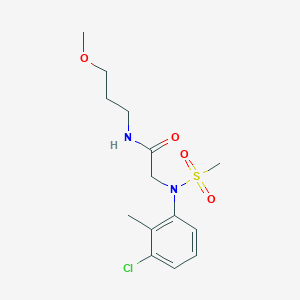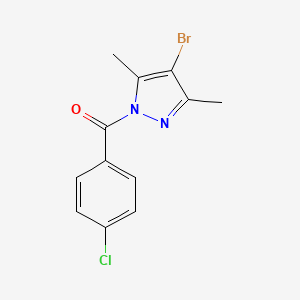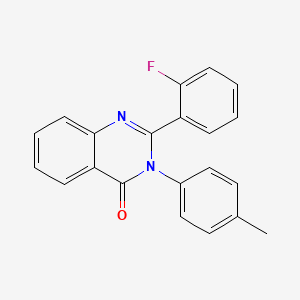
N-(2-methoxy-5-nitrophenyl)-3-(1-naphthyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-nitrophenyl)-3-(1-naphthyl)acrylamide is an organic compound that belongs to the class of acrylamides It is characterized by the presence of a naphthyl group attached to the acrylamide moiety, along with a methoxy and nitro substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-nitrophenyl)-3-(1-naphthyl)acrylamide typically involves the following steps:
Nitration: The starting material, 2-methoxyphenyl, undergoes nitration to introduce the nitro group at the 5-position.
Acryloylation: The nitrated compound is then subjected to acryloylation to form the acrylamide moiety.
Naphthylation: Finally, the naphthyl group is introduced through a coupling reaction with the acrylamide intermediate.
The reaction conditions for these steps often involve the use of strong acids for nitration, bases for acryloylation, and catalysts for the coupling reaction. The specific conditions can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-nitrophenyl)-3-(1-naphthyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of N-(2-hydroxy-5-nitrophenyl)-3-(1-naphthyl)acrylamide.
Reduction: Formation of N-(2-methoxy-5-aminophenyl)-3-(1-naphthyl)acrylamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(2-methoxy-5-nitrophenyl)-3-(1-naphthyl)acrylamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism by which N-(2-methoxy-5-nitrophenyl)-3-(1-naphthyl)acrylamide exerts its effects involves interactions with specific molecular targets. The nitro and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The naphthyl group contributes to the overall hydrophobicity and can interact with hydrophobic pockets in target proteins.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-3-(1-naphthyl)acrylamide: Lacks the nitro group, which affects its reactivity and binding properties.
N-(2-nitrophenyl)-3-(1-naphthyl)acrylamide: Lacks the methoxy group, resulting in different electronic and steric effects.
N-(2-methoxy-5-nitrophenyl)-3-phenylacrylamide: Has a phenyl group instead of a naphthyl group, altering its hydrophobic interactions.
Uniqueness
N-(2-methoxy-5-nitrophenyl)-3-(1-naphthyl)acrylamide is unique due to the combination of its substituents, which confer specific electronic, steric, and hydrophobic properties. These characteristics make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-N-(2-methoxy-5-nitrophenyl)-3-naphthalen-1-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-26-19-11-10-16(22(24)25)13-18(19)21-20(23)12-9-15-7-4-6-14-5-2-3-8-17(14)15/h2-13H,1H3,(H,21,23)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIGEDZHCISNPC-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-morpholin-4-ylcyclohexyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5614525.png)

![5-{[(3,4-DICHLOROPHENYL)METHYL]AMINO}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE](/img/structure/B5614542.png)
![4-[(6-methyl-3-pyridazinyl)oxy]-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5614544.png)
![2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5614546.png)

![4-[5-(3-methoxyphenyl)-2-furoyl]-1,4-oxazepan-6-ol](/img/structure/B5614548.png)
![2,4-bis[(4-methylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5614554.png)
![4-[(hydroxyimino)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5614555.png)

![N-(3-fluorophenyl)-N-[1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5614599.png)
![7-(3,4-DIMETHOXYPHENYL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE](/img/structure/B5614611.png)
![4-(4-methylanilino)-N-[(E)-pyridin-3-ylmethylideneamino]butanamide](/img/structure/B5614620.png)

